molecular formula C22H16F3N3O4 B4300156 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

Cat. No. B4300156
M. Wt: 443.4 g/mol
InChI Key: UVHVBRGHVGTZCA-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is an important enzyme in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell lymphomas and leukemias.

Mechanism of Action

4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased activation of the NF-κB and MAPK pathways, which are important for cell survival and proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to have potent activity against B-cell malignancies, with IC50 values in the low nanomolar range. In preclinical studies, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. However, like all small molecule inhibitors, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has limitations in terms of its ability to penetrate cell membranes and reach intracellular targets. In addition, the development of resistance to BTK inhibitors is a potential limitation, and ongoing research is focused on identifying strategies to overcome this.

Future Directions

For research on 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Clinical trials are ongoing to evaluate the safety and efficacy of 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in patients with B-cell malignancies. In addition, combination therapy with other targeted agents, such as PI3K inhibitors and anti-CD20 antibodies, is being explored as a potential strategy to improve outcomes in patients with B-cell malignancies.

Scientific Research Applications

4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-methyl-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide has been shown to inhibit BTK signaling, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.

properties

IUPAC Name

4-methyl-3-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4/c1-13-6-7-15(12-19(13)28(31)32)21(30)27-18-5-3-2-4-17(18)26-20(29)14-8-10-16(11-9-14)22(23,24)25/h2-12H,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVBRGHVGTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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